Cas no 15083-53-1 (1-Propanamine,N,N-dimethyl-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]-)

1-Propanamine,N,N-dimethyl-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]- structure
15083-53-1 structure
Product Name:1-Propanamine,N,N-dimethyl-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]-
CAS No:15083-53-1
MF:C15H21N3O
MW:259.346743345261
CID:176663
PubChem ID:203739
Update Time:2025-04-19

1-Propanamine,N,N-dimethyl-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanamine,N,N-dimethyl-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]-
    • 5-[3-(Dimethylamino)propoxy]-3-methyl-1-phenyl-1H-pyrazole
    • N,N-dimethyl-3-(5-methyl-2-phenylpyrazol-3-yl)oxypropan-1-amine
    • 5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenylpyrazole
    • P-329
    • 5-(3-(Dimethylamino)propoxy)-3-methyl-1-phenyl-1H-pyrazole
    • Pyrazole, 5-(3-(dimethylamino)propoxy)-3-methyl-1-phenyl-
    • BRN 0803458
    • 15083-53-1
    • DTXSID20934070
    • N,N-dimethyl-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]propan-1-amine
    • Inchi: 1S/C15H21N3O/c1-13-12-15(19-11-7-10-17(2)3)18(16-13)14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11H2,1-3H3
    • InChI Key: BIWPDVUYEQYUMI-UHFFFAOYSA-N
    • SMILES: O(C1=CC(C)=NN1C1C=CC=CC=1)CCCN(C)C

Computed Properties

  • Exact Mass: 259.16863
  • Monoisotopic Mass: 259.168
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 30.3Ų

Experimental Properties

  • Density: 1.04
  • Boiling Point: 387.6°Cat760mmHg
  • Flash Point: 188.2°C
  • Refractive Index: 1.546
  • PSA: 30.29
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